molecular formula C16H12N2O4S B182545 4-(Quinoline-8-sulfonamido)benzoic acid CAS No. 116834-64-1

4-(Quinoline-8-sulfonamido)benzoic acid

Cat. No. B182545
M. Wt: 328.3 g/mol
InChI Key: NBQVTLMGAPBCJA-UHFFFAOYSA-N
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Description

4-(Quinoline-8-sulfonamido)benzoic acid, also known as 4-QSBA, is a synthetic compound with a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. It is a highly versatile compound that can be used in a variety of experiments and studies, including those related to drug development and drug delivery. 4-QSBA is a valuable tool for scientists due to its unique properties and advantages.

Scientific Research Applications

4-(Quinoline-8-sulfonamido)benzoic acid is a chemical compound that falls under the category of quinolines . Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

  • Medicinal Chemistry

    • Quinoline motifs have shown substantial efficacies for future drug development .
    • Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
  • Chemical Synthesis

    • Quinoline motifs can be synthesized through various methods .
    • For example, substituted ortho-N-vinylamino derivatives of benzoic acid can undergo cyclization to form a 4-quinolone ring .
    • The cyclization of certain compounds takes place in the presence of sodium ethoxide, under the influence of potassium tert-butoxide in tert-butyl alcohol, in absolute dioxane in the presence of sodium hydroxide, or in THF in the presence of lithium diisopropylamide .
  • Pharmaceutical Research

    • Quinoline derivatives, such as quinine and its derivatives, have been used to treat various conditions, including nocturnal leg cramps, arthritis, and prion infections .
    • 2-Hydroxyquinoline and 4-hydroxyquinoline (4-quinolinol) were isolated from plant sources, and they exist as 2 (1 H )-quinolone and 4 (1 H )-quinolone, respectively .
    • Various animals and bacterial species also produce compounds of the quinoline class such as those containing 2,4-dihydroxyquinoline (2,4-quinolindiol; DHQ) .
  • Material Science

    • Quinoline derivatives could potentially be used in the development of new materials due to their unique chemical properties .
    • Their potential applications could include the development of new polymers, coatings, and other materials .
  • Natural Products

    • Quinoline derivatives, such as quinine and its derivatives, have been isolated from natural sources .
    • Quinine and its derivatives have been used to treat nocturnal leg cramps and arthritis, and it has also been used with limited success to treat people who had been infected by prions .
    • 2-Hydroxyquinoline and 4-hydroxyquinoline (4-quinolinol) were isolated from plant sources, and they exist as 2 (1 H )-quinolone and 4 (1 H )-quinolone, respectively .
    • Various animals and bacterial species also produce compounds of the quinoline class such as those containing 2,4-dihydroxyquinoline (2,4-quinolindiol; DHQ) .
  • Chemical Properties

    • The chemical properties of “4-(Quinoline-8-sulfonamido)benzoic acid” can be found in various databases .
    • These databases provide information like molecular formula, molecular weight, physical properties, toxicity information, and customs codes .

properties

IUPAC Name

4-(quinolin-8-ylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c19-16(20)12-6-8-13(9-7-12)18-23(21,22)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQVTLMGAPBCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354581
Record name 4-(quinoline-8-sulfonamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Quinoline-8-sulfonamido)benzoic acid

CAS RN

116834-64-1
Record name 4-(quinoline-8-sulfonamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sulfonamide VII (34 gm, 95.5 mmol) in THF and water (1:1), LiOH (20 gm, 47.66 mmol) was added and the resulting mixture was allowed to stir at 80° C. overnight. After completion of reaction, the crude mixture was washed with EtOAc. The aqueous layer was acidified with citric acid and filtered. Thus obtained solid was washed with Et2O and azeotroped by toluene, under reduced pressure to afford acid VIII (30 gm, 95.8% yield) which was taken forward for the next step without further purification.
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95.8%

Synthesis routes and methods II

Procedure details

To a solution of 4-aminobenzoic acid (10 g, 73 mmol) in 100 mL of anhydrous THF was added pyridine (1.15 g, 146 mmol), and quinoline-8-sulfonyl chloride (20 g, 88 mmol) at 0° C. The resulting mixture was stirred at 70° C. overnight. After filtration, the residue was washed with EtOH and 14 g of title compound was obtained as pure product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Ethyl 4-(quinoline-8-sulfonamido)benzoate (90, 10 g, 28.08 mmol) was dissolved in a mixture of THF-water (100:100 ml) and maintained at room temperature. To this solution was added LiOH (5.89 g, 14.0 mmol) and the resultant solution was refluxed overnight. The reaction mixture was then washed with ethyl acetate (3×50 ml) and then acidified with dilute HCl. The resultant suspension was filtered and residue was co-distilled with toluene. This product was then dried under vacuum to yield carboxylic acid 91 (8.28 g, 90%) as an off-white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.89 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

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